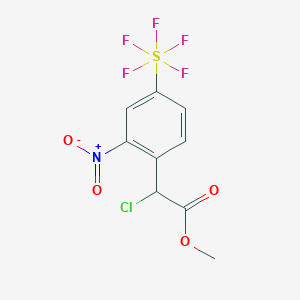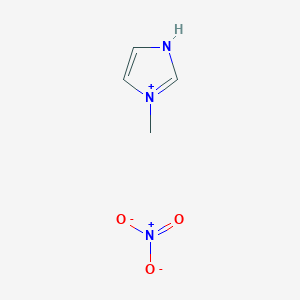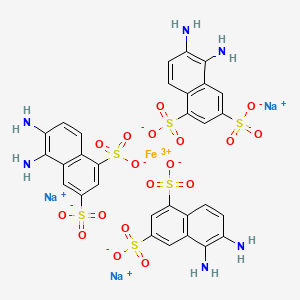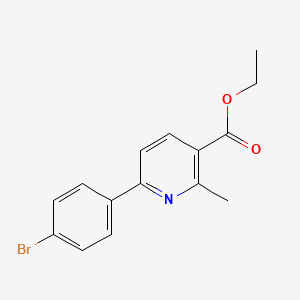
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol with concentrated hydrochloric acid . Another example is the synthesis of ethyl 4-(4-bromophenyl)butanoate, which involves various chemical reactions .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate are not available, similar compounds like pinacol boronic esters are known to undergo catalytic protodeboronation .科学的研究の応用
Synthesis of Heterocycles
- Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate has been utilized in the synthesis of tri- and tetra-cyclic heterocycles through radical cyclization reactions. This process involves alkylation of azoles such as imidazoles, pyrroles, indoles, and pyrazoles to form radical precursors, eventually yielding new 6-membered rings attached to the azoles (Allin et al., 2005).
Crystal and Molecular Structure Studies
- The compound has been the subject of crystal and molecular structure studies. Researchers have explored its crystal and molecular structures using X-ray diffraction, contributing to a deeper understanding of its physical properties and potential applications in various fields (Kaur et al., 2012).
Reaction with Ammonia and Primary Amines
- It reacts with ammonia and primary amines to produce 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones. This reaction demonstrates its versatility in organic synthesis and the potential to create diverse chemical structures (Nadzhafova, 2002).
Synthesis of Cyclohexene Derivatives
- This compound is used in the synthesis of various cyclohexene derivatives. These derivatives have significant potential in fields like materials science and pharmaceuticals due to their unique chemical properties (Sapnakumari et al., 2014).
Corrosion Inhibition Properties
- Derivatives of this compound have been studied as corrosion inhibitors. Their effectiveness in protecting metals like mild steel highlights their potential industrial applications, particularly in the field of corrosion science (Dohare et al., 2017).
Application in Nonlinear Optics
- The compound's derivatives have been explored for their ultrafast nonlinear optical properties. This research is significant in the development of materials for optical technologies, such as organic saturable absorbers used in laser systems (Rashmi et al., 2021).
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two distinct chemical entities .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . In this process, the palladium catalyst undergoes oxidation as it forms a new bond with an electrophilic organic group. Subsequently, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of biaryl molecules, which have interesting medicinal properties .
Result of Action
A compound with a similar structure, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1h-pyrazol-1-yl) benzenesulfonamide (b4), has been shown to have a nontoxic acetylcholinesterase (ache) inhibitory effect .
生化学分析
Biochemical Properties
Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as acetylcholinesterase and proteins involved in signal transduction pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, this compound has been shown to inhibit acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. For example, the inhibition of acetylcholinesterase by this compound occurs through the binding of the compound to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH levels or prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted from the body. The involvement of specific enzymes, such as cytochrome P450 oxidases, plays a crucial role in the metabolism of this compound, affecting its metabolic flux and the levels of resulting metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its overall bioavailability and effectiveness in exerting its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQCMNLDCZKIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693655 | |
| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23258-01-7 | |
| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)

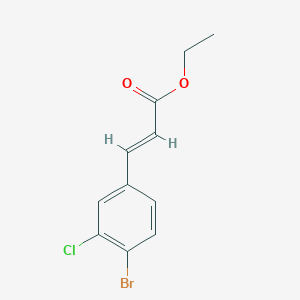
![12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6416193.png)
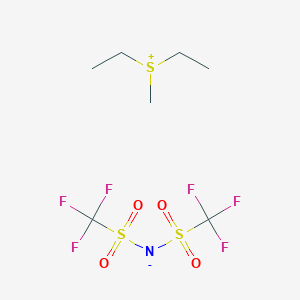
![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)

